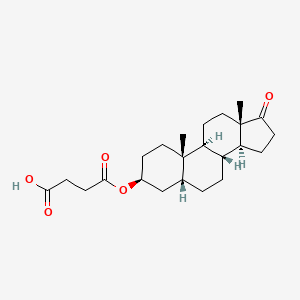
Alismoxide
Overview
Description
Alismoxide is a naturally occurring sesquiterpenoid compound isolated from the rhizomes of Alisma orientale, a plant commonly used in traditional medicine. The compound is known for its unique chemical structure and various biological activities, including antibacterial and anti-inflammatory properties .
Mechanism of Action
Target of Action
Alismoxide, a natural product, has been found to exhibit selective and potent competitive inhibition for human arginase I . Arginases are bimanganese enzymes that catalyze the hydrolysis of L-arginine to form L-ornithine and urea, playing a key role in the urea cycle and the regulation of nitric oxide (NO) homeostasis in mammals .
Mode of Action
The mode of action of this compound involves its interaction with its primary target, human arginase I. This compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing its normal substrate, L-arginine, from binding . This inhibitory effect disrupts the normal function of arginase I, altering the urea cycle and nitric oxide homeostasis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the urea cycle, specifically the conversion of L-arginine to L-ornithine and urea. By inhibiting arginase I, this compound disrupts this conversion, potentially leading to an accumulation of L-arginine and a decrease in L-ornithine and urea . This disruption can also affect nitric oxide homeostasis, as L-arginine is a precursor for nitric oxide synthesis .
Pharmacokinetics
They influence how much of the compound enters the systemic circulation, how it is distributed throughout the body, how it is metabolized, and how it is eliminated
Action Environment
It is known that environmental conditions can significantly impact the activity of various compounds Factors such as temperature, humidity, and pH can affect the stability, solubility, and bioavailability of a compound, potentially influencing its pharmacokinetic properties and overall effectiveness
Biochemical Analysis
Biochemical Properties
Alismoxide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been identified as a potent inhibitor of human arginase I, an enzyme involved in the urea cycle and nitric oxide regulation . This compound exhibits competitive inhibition, binding to the active site of arginase I and preventing its activity. Additionally, this compound interacts with nuclear factor kappa B (NF-κB), inhibiting its activation and subsequently reducing the expression of inducible nitric oxide synthase (iNOS) .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In immune cells, it has been shown to reduce inflammation by inhibiting NF-κB activation and iNOS expression . This leads to decreased production of pro-inflammatory cytokines and nitric oxide. In airway epithelial cells, this compound alleviates airway hyperresponsiveness and remodeling, making it a potential therapeutic agent for asthma . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and transcription factors.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. This compound binds to the active site of human arginase I, inhibiting its activity and reducing the production of urea and ornithine . This inhibition leads to increased levels of nitric oxide, which has various physiological effects, including vasodilation and immune modulation. Additionally, this compound inhibits NF-κB activation by preventing its translocation to the nucleus, thereby reducing the expression of pro-inflammatory genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard storage conditions, with a shelf life of up to two years when stored at -20°C . Its stability may decrease at higher temperatures or in the presence of light. Long-term studies have shown that this compound maintains its anti-inflammatory and antibacterial properties over extended periods, although its potency may diminish with prolonged exposure to environmental factors .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits anti-inflammatory and antibacterial effects without significant toxicity . At higher doses, it may cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses. Therefore, careful dosage optimization is crucial for maximizing the therapeutic benefits of this compound while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as a sesquiterpenoid. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glucuronic acid . These metabolic transformations enhance the solubility and excretion of this compound. Additionally, this compound influences metabolic flux by modulating the activity of key enzymes involved in the urea cycle and nitric oxide synthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . This compound accumulates in target tissues, such as the liver and kidneys, where it exerts its therapeutic effects. Its distribution is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with key enzymes and transcription factors . This compound’s localization is mediated by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This subcellular distribution is crucial for its ability to modulate cellular processes and exert its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alismoxide can be synthesized through various chemical reactions. One common method involves the extraction of the compound from the rhizomes of Alisma orientale using organic solvents such as acetone. The extract is then subjected to chromatographic techniques to isolate this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources. The process includes:
- Harvesting and drying the rhizomes of Alisma orientale.
- Grinding the dried rhizomes into a fine powder.
- Extracting the compound using solvents like acetone or ethanol.
- Purifying the extract through chromatography to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Alismoxide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, such as alisol Q 23-acetate.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of compounds like alismol.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used under controlled conditions
Major Products:
Oxidation: Alisol Q 23-acetate.
Reduction: Alismol.
Substitution: Various halogenated derivatives
Scientific Research Applications
Alismoxide has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Industry: Utilized in the production of natural products and as a component in traditional herbal medicines.
Comparison with Similar Compounds
- Alisol B 23-acetate
- Alisol C 23-acetate
- Alismol
- 10-O-methyl-alismoxide
- 11-deoxyalisol C
Comparison: Alismoxide is unique due to its specific sesquiterpenoid structure, which imparts distinct biological activities. Compared to similar compounds like alisol B 23-acetate and alisol C 23-acetate, this compound exhibits stronger antibacterial and anti-inflammatory properties .
Properties
IUPAC Name |
(1S,3aR,4R,8aS)-1,4-dimethyl-7-propan-2-yl-2,3,3a,5,6,8a-hexahydroazulene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-10(2)11-5-7-14(3,16)12-6-8-15(4,17)13(12)9-11/h9-10,12-13,16-17H,5-8H2,1-4H3/t12-,13+,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQURBSTAIRNAE-BARDWOONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2C(CCC2(C)O)C(CC1)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C[C@H]2[C@@H](CC[C@]2(C)O)[C@](CC1)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


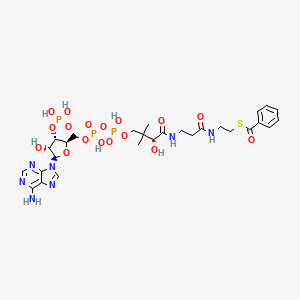
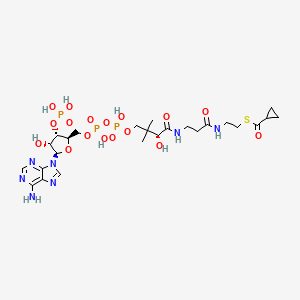
![[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] (11Z,14Z)-icosa-11,14-dienoate](/img/structure/B1243830.png)
![(2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B1243831.png)
![N-[2-(3-methoxyphenyl)-4-[(4-methoxyphenyl)methoxy]-6-quinolinyl]-3-pyridinecarboxamide](/img/structure/B1243832.png)
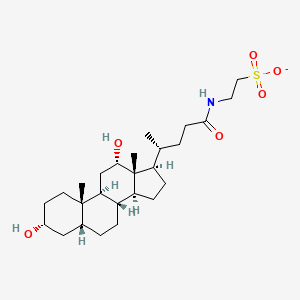

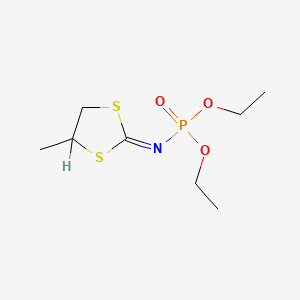

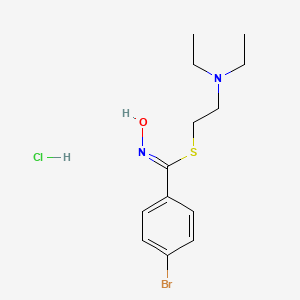
![N1-phenyl-2-[imino(2-pyridyl)methyl]hydrazine-1-carboxamide](/img/structure/B1243842.png)
![(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1243843.png)
![7-[(2S,3R)-3-amino-2-methylazetidin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B1243845.png)
